molecular formula C10H6ClN3 B14771114 1-(4-Chloro-2-ethynylphenyl)-1H-1,2,4-triazole

1-(4-Chloro-2-ethynylphenyl)-1H-1,2,4-triazole

Cat. No.: B14771114
M. Wt: 203.63 g/mol
InChI Key: NSSQDIDXPSUZQR-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-ethynylphenyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chloro and ethynyl group attached to a phenyl ring, which is further connected to a triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2-ethynylphenyl)-1H-1,2,4-triazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chloro-2-ethynylbenzaldehyde.

    Formation of Triazole Ring: The aldehyde is then subjected to a cyclization reaction with hydrazine derivatives to form the triazole ring.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-ethynylphenyl)-1H-1,2,4-triazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

1-(4-Chloro-2-ethynylphenyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antifungal agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-ethynylphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Chloro-2-ethynylphenyl)-1H-1,2,4-triazole can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-1H-1,2,4-triazole: Lacks the ethynyl group, which may affect its reactivity and biological activity.

    1-(4-Ethynylphenyl)-1H-1,2,4-triazole: Lacks the chloro group, which may influence its chemical properties and applications.

    1-(4-Bromo-2-ethynylphenyl)-1H-1,2,4-triazole:

The presence of both chloro and ethynyl groups in this compound makes it unique and potentially more versatile in its applications compared to its analogs.

Properties

Molecular Formula

C10H6ClN3

Molecular Weight

203.63 g/mol

IUPAC Name

1-(4-chloro-2-ethynylphenyl)-1,2,4-triazole

InChI

InChI=1S/C10H6ClN3/c1-2-8-5-9(11)3-4-10(8)14-7-12-6-13-14/h1,3-7H

InChI Key

NSSQDIDXPSUZQR-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=CC(=C1)Cl)N2C=NC=N2

Origin of Product

United States

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